molecular formula C13H18F3NO6 B2508563 Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2490402-22-5

Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2508563
CAS No.: 2490402-22-5
M. Wt: 341.283
InChI Key: ZSLJVOUXTBVUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid is a structurally complex molecule featuring a spirocyclic system that combines a 2-oxabicyclo[2.1.1]hexane moiety with an azetidine ring. The ethyl carboxylate group and hydroxymethyl substituent introduce polarity, while the trifluoroacetic acid (TFA) counterion enhances solubility in organic solvents.

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4.C2HF3O2/c1-2-15-8(14)10-3-9(4-10,7-13)16-11(10)5-12-6-11;3-2(4,5)1(6)7/h12-13H,2-7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLJVOUXTBVUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CNC3)CO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate; 2,2,2-trifluoroacetic acid is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound's unique architecture may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C13H18F3NO6\text{C}_{13}\text{H}_{18}\text{F}_3\text{N}\text{O}_6 with a molecular weight of 341.28 g/mol. The structure features a bicyclo[2.1.1]hexane framework combined with an azetidine moiety and hydroxymethyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₈F₃NO₆
Molecular Weight341.28 g/mol
Structural FeaturesBicyclic structure with azetidine and hydroxymethyl groups

Antimicrobial Properties

Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial activities. For instance, derivatives of bicyclo[2.1.1]hexanes have shown promising antifungal and antibacterial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Study: Antifungal Activity
A study on related bicyclic compounds demonstrated that they could inhibit the growth of various fungal strains, suggesting that ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate might have similar effects.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound reveal potential activity against cancer cell lines. Compounds structurally related to ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate have been evaluated for their ability to inhibit tumor cell proliferation.

Case Study: Cancer Cell Line Inhibition
In vitro studies indicated that related spiro compounds exhibited IC50 values comparable to established chemotherapeutic agents against various cancer cell lines (e.g., SW480, MCF-7). This suggests that the compound may possess anticancer properties worth exploring further .

The biological activity of ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate can be attributed to its structural features that allow for interaction with biological targets:

  • Cell Membrane Disruption : The lipophilic nature of the bicyclic structure may facilitate integration into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.
  • Enzyme Inhibition : The presence of functional groups may allow the compound to act as an enzyme inhibitor, disrupting metabolic pathways in cancer cells.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's bicyclic structure is significant for its pharmacological properties. Bicyclo[2.1.1]hexanes are recognized for their ability to mimic ortho-substituted benzene rings, which are prevalent in many biologically active compounds. This characteristic positions ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate as a candidate for drug design aimed at enhancing antifungal and antibacterial properties.

  • Antifungal Properties : Research indicates that compounds with similar bicyclic structures exhibit significant antifungal activity. The incorporation of the hydroxymethyl group may enhance this activity through increased interaction with fungal cell membranes.
  • Antibacterial Activity : Preliminary studies suggest that modifications to this compound can lead to derivatives with improved antibacterial efficacy against resistant strains of bacteria.

Synthetic Methodologies

The synthesis of ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate typically involves multi-step reactions that emphasize modular approaches for efficiency and yield maximization.

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionHydroxymethyl group introductionFormation of the spiro compound
2EsterificationTrifluoroacetic acidCarboxylate formation
3CyclizationCatalysts (e.g., Lewis acids)Completion of bicyclic structure

The methodologies highlight the importance of careful selection of reagents and conditions to ensure high yields and purity of the final product.

Role as a Bioisostere

The compound's structure allows it to act as a bioisostere for various pharmacophores, potentially leading to the development of new therapeutic agents with improved pharmacokinetic properties.

Comparative Analysis with Other Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylateSimilar bicyclic structure with methyl groupAntifungal activity
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylateContains amino group instead of hydroxymethylPotential antibacterial properties

This table illustrates the diversity within the bicyclo[2.1.1]hexane family and emphasizes the unique potential applications of ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate in drug development.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Spirocyclic and Bicyclic Analogues

The compound shares structural motifs with several spirocyclic and bicyclic derivatives:

Compound Name Molecular Formula Key Structural Features Synthesis Method (Reference)
Ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate C₈H₁₂O₃ 2-Oxabicyclo[2.1.1]hexane, ethyl ester Photocycloaddition of ethyl 3-(2-propenyloxy)propenoate
5-Azaspiro[2.3]hexane-1-carboxylic acid, ethyl ester (CAS 2567497-71-4) C₁₀H₁₄F₃NO₄ Azaspiro[2.3]hexane, ethyl ester, TFA salt Not explicitly described; likely salt formation
3’-Ethoxycarbonyl-4-phenyl-1’-(p-bromophenyl)spiro[1’H-4,1,2-thiadiazole-...] C₂₆H₂₁N₅O₂S Spiro-thiadiazole-benzodiazepine hybrid, ethoxycarbonyl Multi-step heterocyclic condensation

Key Observations :

  • The target compound’s 2-oxabicyclo[2.1.1]hexane core is distinct from the azaspiro[2.3]hexane in CAS 2567497-71-4, which lacks the oxygen bridge .
  • The spiro-azetidine group differentiates it from spiro-thiadiazole derivatives, which exhibit larger ring systems and sulfur heteroatoms .
  • The TFA counterion is a common feature in salts to enhance crystallinity and solubility, as seen in CAS 2567497-71-4 .
Functional Group Analysis
  • Ethyl Carboxylate : Present in both the target compound and ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate , this group contributes to hydrophilicity and serves as a synthetic handle for further derivatization.
  • Hydroxymethyl Substituent : Rare in spirocyclic systems, this group may influence hydrogen-bonding interactions in biological targets.
  • Trifluoroacetic Acid : Commonly used in peptide synthesis and salt formation, the TFA counterion improves solubility in polar aprotic solvents .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate?

Synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Cyclocondensation : Use of diphosphorus tetraoxide to facilitate spiro ring formation (as seen in spiro-β-lactam synthesis) .
  • Esterification : Ethyl ester introduction via reaction with ethanol under acidic conditions .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate the spiro compound .
    Key Challenges : Managing steric hindrance in the bicyclo[2.1.1]hexane system and avoiding racemization during azetidine ring formation.

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm spiro connectivity and substituent positions. For example, singlet peaks for bridgehead protons in bicyclo systems and azetidine ring protons .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the spiro center and strained bicyclo system .
  • IR Spectroscopy : Confirms ester carbonyl (C=O, ~1750 cm1^{-1}) and hydroxyl groups (broad peak ~3200 cm1^{-1}) .

Q. How does the trifluoroacetic acid (TFA) counterion influence solubility and stability?

  • Solubility : TFA enhances aqueous solubility via ion-pair interactions, critical for biological assays .
  • Stability : Hydrolysis of the ethyl ester in acidic conditions (e.g., TFA) requires storage at low temperatures (-20°C) in anhydrous solvents .

Advanced Research Questions

Q. How can researchers resolve conflicting stereochemical assignments between NMR and X-ray data?

  • Case Study : If NMR suggests equatorial hydroxymethyl orientation but X-ray shows axial, perform DFT calculations to compare energy minima. Cross-validate with NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between protons .
  • Example : In spiro-β-lactams, axial substituents often exhibit higher strain, favoring equatorial conformers computationally .

Q. What strategies optimize reaction yields in spiro compound synthesis?

  • Catalyst Screening : Use chiral Lewis acids (e.g., BINOL-based catalysts) to enhance enantioselectivity in azetidine ring closure .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 24h to 2h at 120°C) .
  • Byproduct Analysis : Monitor intermediates via LC-MS to identify hydrolysis or dimerization pathways .

Q. How can computational modeling predict biological activity of this compound?

  • Docking Studies : Target enzymes (e.g., proteases) with the spiro core’s rigid structure to assess binding affinity. The bicyclo[2.1.1]hexane may mimic transition states .
  • MD Simulations : Evaluate stability of the TFA salt in physiological pH (e.g., 7.4) to predict bioavailability .

Q. What methods validate the compound’s stability under biological assay conditions?

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24h, followed by LC-MS to detect ester hydrolysis or ring-opening .
  • Circular Dichroism (CD) : Monitor conformational changes in chiral spiro centers under varying pH/temperature .

Data Contradiction Analysis

Q. Discrepancies in Reported Melting Points

  • Scenario : Melting points vary across studies (e.g., 191–193°C vs. 185–188°C).
  • Resolution : Verify purity via HPLC (>98%) and DSC (Differential Scanning Calorimetry) to distinguish polymorphic forms .

Q. Conflicting Reactivity in Functional Group Transformations

  • Example : Hydroxymethyl group resists oxidation in some conditions but reacts in others.
  • Solution : Use controlled oxidizing agents (e.g., TEMPO/NaClO for selective alcohol oxidation) and monitor via 1^1H NMR .

Methodological Guidelines

Q. Experimental Design for Bioactivity Screening

  • Target Selection : Prioritize enzymes with rigid active sites (e.g., kinases) due to the compound’s constrained geometry .
  • Dose-Response Curves : Use 10-point dilutions (1 nM–100 µM) to calculate IC50_{50} values, accounting for TFA’s potential interference .

Q. Handling Air-Sensitive Intermediates

  • Schlenk Techniques : For azetidine ring closure under inert atmosphere (N2_2/Ar) .
  • Stabilizers : Add molecular sieves (3Å) to reactions involving moisture-sensitive reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.